Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
Overview
Description
Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate is an organic compound with a complex structure It is an ester derivative, characterized by the presence of an ethyl group, a benzoate moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate typically involves multi-step organic reactions. One common method involves the esterification of anisic acid with ethanol in the presence of an acid catalyst . The intermediate products are then subjected to further reactions, including nitration and amination, to introduce the nitro and amino groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitro and amino groups allows it to participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Similar ester structure but lacks the nitro and amino groups.
Methyl 2-methoxybenzoate: Another ester with a methoxy group but different substitution pattern.
4-Methoxybenzoic acid: The parent acid of ethyl 4-methoxybenzoate.
Uniqueness
Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate is unique due to its specific substitution pattern and the presence of both nitro and amino groups. These functional groups confer distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-3-30-21(26)15-6-4-5-14(11-15)13-31-20(25)10-9-19(24)22-17-8-7-16(29-2)12-18(17)23(27)28/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPRFKIGIJRESR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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